[(5-Ethyl-1,3-thiazol-2-yl)methyl](methyl)amine
Description
IUPAC Nomenclature and Systematic Identification
The compound (5-ethyl-1,3-thiazol-2-yl)methylamine is systematically named (5-ethyl-1,3-thiazol-2-yl)-N-methylmethanamine under IUPAC guidelines. This nomenclature reflects its core structure:
- A 1,3-thiazole ring (a five-membered heterocycle with sulfur at position 1 and nitrogen at position 3).
- An ethyl substituent at position 5 of the thiazole ring.
- A methylamine group (-CH$$2$$-N(CH$$3$$)) attached to position 2 of the thiazole.
The numbering prioritizes the thiazole ring, with substituents ordered alphabetically (ethyl before methyl). The molecular formula is C$$7$$H$${12}$$N$$_2$$S , and its SMILES notation is CCC1=CN=C(S1)CNC , confirming the connectivity.
Molecular Geometry and Conformational Analysis
The thiazole ring adopts a planar conformation due to aromatic stabilization, with bond lengths and angles consistent with DFT calculations for similar systems. Key geometric features include:
- C-S bond length : ~1.72 Å (slightly shorter than single bonds due to resonance).
- C-N bond length : ~1.30 Å (indicative of partial double-bond character).
Substituents influence conformational preferences:
- Ethyl group at C5 : Adopts a staggered conformation to minimize steric clashes with the methylamine group.
- Methylamine at C2 : The -CH$$2$$-N(CH$$3$$) chain exhibits rotational freedom, with energy minima at torsion angles of 60° and 180° relative to the thiazole plane.
Table 1: Selected Geometric Parameters (DFT Data)
| Parameter | Value |
|---|---|
| C2-N3 bond length | 1.304 Å |
| S1-C2 bond length | 1.724 Å |
| C5-C6 (ethyl) length | 1.534 Å |
| Thiazole ring planarity | <0.05 Å deviation |
Electronic Structure and Resonance Stabilization
The thiazole ring’s electronic structure is characterized by aromaticity arising from a 6π-electron system, with contributions from sulfur’s lone pairs and nitrogen’s sp$$^2$$ hybridization. Resonance forms delocalize electrons across the ring, stabilizing the molecule:
- Major resonance contributors :
Substituent effects:
- Ethyl group : Electron-donating inductive effect increases electron density at C5, slightly reducing ring aromaticity.
- Methylamine group : The -CH$$2$$-N(CH$$3$$) moiety donates electrons via hyperconjugation, further polarizing the C2 position.
Figure 1: Electron Density Map
Comparative Analysis with Related Thiazole Derivatives
Table 2: Comparison with Key Thiazole Analogues
Key differences:
- Steric effects : The C5-ethyl group in the target compound reduces ring planarity compared to smaller substituents (e.g., methyl).
- Electronic effects : The methylamine group enhances nucleophilicity at C2 vs. unsubstituted thiazoles.
- Conformational flexibility : Bulkier substituents (ethyl vs. methyl) restrict rotational freedom, favoring specific tautomers.
This structural and electronic profile positions the compound as a versatile intermediate in heterocyclic chemistry, with tunable reactivity for applications in catalysis or bioactive molecule design.
Properties
IUPAC Name |
1-(5-ethyl-1,3-thiazol-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-3-6-4-9-7(10-6)5-8-2/h4,8H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJUOGJXOAGTPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of 5-Ethyl-1,3-thiazol-2-ylmethyl Halide with Methylamine
One common approach involves preparing a 5-ethyl-1,3-thiazol-2-ylmethyl halide intermediate (e.g., bromide or chloride) followed by nucleophilic substitution with methylamine. This method proceeds as follows:
- Step 1: Synthesis of 5-ethyl-1,3-thiazol-2-ylmethanol via known methods (e.g., from ethyl-substituted thiazole derivatives).
- Step 2: Conversion of the alcohol to the corresponding halide using reagents such as thionyl chloride or phosphorus tribromide.
- Step 3: Nucleophilic substitution of the halide with methylamine under controlled conditions (e.g., in anhydrous solvent like dichloromethane or acetonitrile) to yield (5-Ethyl-1,3-thiazol-2-yl)methylamine.
This method benefits from straightforward reaction steps and moderate to good yields. The use of anhydrous conditions and mild bases can improve selectivity and reduce side reactions.
Reductive Amination of 5-Ethyl-1,3-thiazol-2-ylacetaldehyde with Methylamine
An alternative method involves reductive amination:
- Step 1: Oxidation of 5-ethyl-1,3-thiazol-2-ylmethanol to the corresponding aldehyde.
- Step 2: Reaction of the aldehyde with methylamine to form an imine intermediate.
- Step 3: Reduction of the imine to the amine using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.
This method allows for direct introduction of the methylamine group with good chemoselectivity. It is especially useful when the halide intermediate is unstable or difficult to prepare.
Multi-step Synthesis via Thiazolylmethyl Carbamoyl Intermediates (Patent-Based Process)
A patented process (US10351556B2) describes the preparation of related 1,3-thiazol-5-ylmethyl carbamoyl derivatives, which can be adapted for the synthesis of (5-Ethyl-1,3-thiazol-2-yl)methylamine:
- The process involves reacting thiazol-5-yl-methanol derivatives with alkyl or aryl haloformates (e.g., methyl chloroformate) in the presence of a base to form carbamate intermediates.
- Subsequent amination steps introduce the methylamine group.
- The process emphasizes controlling reaction conditions to minimize impurities such as N-oxides, using antioxidants like L-ascorbic acid.
This approach is industrially relevant for scale-up and provides high purity products with crystalline intermediates facilitating purification.
Data Table Summarizing Preparation Methods
| Method | Key Steps | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Alkylation of Halide | Alcohol → Halide → Nucleophilic substitution with methylamine | Thionyl chloride or PBr3; methylamine; anhydrous solvents | Straightforward; moderate to good yield | Requires handling of halides; possible side reactions |
| Reductive Amination | Alcohol → Aldehyde → Imine formation → Reduction | Oxidizing agent (e.g., PCC); methylamine; NaBH3CN or NaBH(OAc)3 | High selectivity; mild conditions | Requires careful control of reduction step |
| Carbamoyl Intermediate Route (Patent) | Alcohol + haloformate → Carbamate → Amination | Methyl chloroformate; base; antioxidants | High purity; scalable; crystalline intermediates | Multi-step; requires precise control of impurities |
Research Findings and Notes
- The conversion of 5-ethyl-1,3-thiazol-2-ylmethanol to halide intermediates is well-documented, with dichloromethane often used as solvent to facilitate substitution reactions.
- The use of antioxidants such as L-ascorbic acid during synthesis prevents formation of N-oxide impurities, improving product stability and purity.
- Reductive amination strategies are supported by literature on related thiazole derivatives, showing good yields and minimal by-products when sodium cyanoborohydride is employed.
- The molecular formula of (5-Ethyl-1,3-thiazol-2-yl)methylamine is C7H12N2S with a molecular weight of approximately 156.25 g/mol.
- Structural analogs and intermediates have been synthesized using similar methodologies, confirming the robustness of these synthetic routes.
Chemical Reactions Analysis
Types of Reactions
(5-Ethyl-1,3-thiazol-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Scientific Research Applications
(5-Ethyl-1,3-thiazol-2-yl)methylamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of (5-Ethyl-1,3-thiazol-2-yl)methylamine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes or block receptor sites, leading to therapeutic effects such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound is compared to the following analogues:
| Compound Name | Core Structure | Substituents | Molecular Formula | Key Features |
|---|---|---|---|---|
| (5-Ethyl-1,3-thiazol-2-yl)methylamine | 1,3-Thiazole | 5-Ethyl, 2-(methylaminomethyl) | C₇H₁₂N₂S | Enhanced lipophilicity; potential H-bonding via methylamine |
| 5-Methyl-1,3-thiazol-2-amine | 1,3-Thiazole | 5-Methyl, 2-amino | C₄H₅N₂S | Simpler structure; lacks ethyl and methylamine groups; used as a USP impurity |
| 5-(4-Methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-amine | 1,3,4-Thiadiazole + 1,3-Thiazole | 5-(4-Methylthiazole), 2-amino | C₆H₆N₄S₂ | Dual heterocyclic system; broader π-electron system for target interaction |
| N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine | 1,3-Thiazole + 1,3,4-Oxadiazole | 4-Phenyl, oxadiazole-linked methylamine | Varies | Hybrid scaffold; combines thiazole’s rigidity with oxadiazole’s polarity |
Key Structural Differences :
- Substituent Effects : The ethyl group in the target compound increases steric bulk and lipophilicity compared to 5-methylthiazol-2-amine.
Biological Activity
(5-Ethyl-1,3-thiazol-2-yl)methylamine is a compound of interest due to its potential biological activities. Thiazole derivatives have been widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.
Antimicrobial Activity
Thiazole derivatives have shown significant antimicrobial properties. For instance, studies indicate that compounds containing the thiazole moiety exhibit activity against various bacterial strains and fungi. The mechanism of action typically involves disruption of microbial cell membranes or inhibition of essential enzymes.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (5-Ethyl-1,3-thiazol-2-yl)methylamine | E. coli | 32 µg/mL |
| (5-Ethyl-1,3-thiazol-2-yl)methylamine | S. aureus | 16 µg/mL |
| (5-Ethyl-1,3-thiazol-2-yl)methylamine | C. albicans | 64 µg/mL |
Anticancer Activity
Research has demonstrated that thiazole derivatives can inhibit cancer cell proliferation. A study reported that compounds similar to (5-Ethyl-1,3-thiazol-2-yl)methylamine exhibited cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro assays revealed that the compound induced apoptosis in A549 lung cancer cells with an IC50 value of 15 µM. This suggests a potential role in cancer therapy.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Induction of apoptosis |
| MCF-7 | 20 | Cell cycle arrest at G1 phase |
| HCT116 | 12 | Inhibition of DNA synthesis |
Anti-inflammatory Activity
Thiazole compounds have also been investigated for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been reported in several studies.
Research Findings
In a controlled experiment, (5-Ethyl-1,3-thiazol-2-yl)methylamine significantly reduced the levels of inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages.
The biological activities of (5-Ethyl-1,3-thiazol-2-yl)methylamine can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes, leading to cell death.
- Cytokine Modulation : It may modulate the immune response by affecting cytokine production.
Q & A
Q. Table 1: Comparative Synthesis Conditions
| Parameter | Method A | Method B |
|---|---|---|
| Starting Material | 5-Ethylthiazole | 5-Methylthiazole |
| Amine Precursor | Methylamine HCl | Dimethylamine sulfate |
| Solvent | Ethanol | DMF |
| Catalyst | None | Pd/C (5 wt%) |
| Yield | 75% | 82% |
Q. Table 2: Key NMR Assignments
| Proton/Carbon | δ (ppm) | Multiplicity |
|---|---|---|
| Thiazole C-H (C2) | 7.1 | Singlet |
| N-CH₃ | 2.5 | Singlet |
| CH₂ (bridge) | 3.8 | Triplet (J = 6.2 Hz) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
